N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide

Catalog No.
S12631016
CAS No.
M.F
C17H22N2O2
M. Wt
286.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-...

Product Name

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-methylindole-2-carboxamide

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C17H22N2O2/c1-17(2)11-13(8-9-21-17)18-16(20)15-10-12-6-4-5-7-14(12)19(15)3/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,20)

InChI Key

CMKKIDQKVRZOTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC3=CC=CC=C3N2C)C

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structural features. It combines a tetrahydropyran ring with an indole moiety, which is known for its biological significance. The compound's molecular formula is C15H19N2OC_{15}H_{19}N_{2}O, and it has a molecular weight of approximately 251.33 g/mol. The presence of both the tetrahydropyran and indole structures endows this compound with potential applications in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: This reaction can be performed using reagents such as potassium permanganate or chromium trioxide, yielding oxidized derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
  • Substitution: Nucleophilic substitution can occur at the indole nitrogen or the carbonyl carbon of the amide, allowing for the introduction of diverse functional groups.

The specific outcomes of these reactions depend on the conditions and reagents employed, leading to a variety of products, such as carboxylic acids from oxidation or amines from reduction .

The biological activity of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is primarily attributed to its indole structure, which is known to interact with various receptors and enzymes in biological systems. This compound may exhibit neuroprotective properties and could be explored for its potential in treating neurological disorders due to the indole moiety's established role in central nervous system activity. Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential .

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide typically involves several steps:

  • Formation of the Tetrahydropyran Ring: This can be achieved through reactions involving starting materials such as 2,2-dimethyl-4H-pyran.
  • Indole Synthesis: The indole moiety can be synthesized using methods like Fischer indole synthesis, which involves reacting phenylhydrazine with suitable carbonyl compounds.
  • Coupling Reaction: The final step involves forming an amide bond between the tetrahydropyran derivative and the indole moiety.

These synthetic routes may be optimized for industrial production to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors .

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide has several notable applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological conditions.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing more complex molecules, providing opportunities for further functionalization.
  • Material Science: Its unique structural characteristics make it a candidate for creating novel materials with specific electronic or optical properties .

Studies on the interactions of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide with biological targets are crucial for understanding its pharmacological profile. The compound's ability to modulate receptor activity suggests potential applications in drug design aimed at neurological disorders. Research into its binding affinities and interaction mechanisms will help clarify its therapeutic roles .

Several compounds share structural similarities with N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide:

Compound NameStructural FeaturesUnique Aspects
2,2-Dimethyl-2H-pyranContains a tetrahydropyran ring but lacks an indole moietySimpler structure without biological activity associated with indoles
1-Methyl-1H-indoleContains the indole moiety but lacks the tetrahydropyran ringFocused on aromatic properties without additional cyclic structure
1-(2,2-Dimethyltetrahydro-2H-pyran)carboxamideSimilar amide structure but different substituentsLacks the methylated indole component

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its dual functionality from both the tetrahydropyran ring and the indole moiety, offering distinct chemical and biological properties that enhance its utility in various fields .

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is a structurally complex organic compound that combines a tetrahydropyran ring system with a methyl-substituted indole core linked via a carboxamide functional group. This molecular architecture positions it within two pharmacologically significant classes: tetrahydropyran derivatives, known for their metabolic stability and bioavailability, and indole-2-carboxamides, which exhibit diverse biological activities ranging from kinase inhibition to antimicrobial effects. The carboxamide moiety enhances hydrogen-bonding potential, making the compound a candidate for targeted drug design, particularly in oncology and infectious disease research.

The compound’s molecular formula, $$ \text{C}{18}\text{H}{22}\text{N}2\text{O}2 $$, and molecular weight of approximately 286.37 g/mol, reflect its moderate lipophilicity, a property critical for blood-brain barrier penetration in neurological applications. Its structural uniqueness lies in the 2,2-dimethyltetrahydro-2H-pyran-4-yl group, which introduces steric hindrance that may modulate receptor binding kinetics.

Historical Context of Indole-2-carboxamide Research

Indole-2-carboxamides emerged as a focus of medicinal chemistry in the early 2010s, with seminal work by Cleghorn et al. (2015) demonstrating their efficacy as inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness. Subsequent studies expanded their therapeutic scope:

  • Antiproliferative Activity: Derivatives like 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide showed potent inhibition of cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), with IC$$_{50}$$ values below 1 μM.
  • Antitubercular Potential: Modifications at the indole C5 position yielded compounds with minimum inhibitory concentrations (MIC) of 0.5 μg/mL against Mycobacterium tuberculosis.

The integration of tetrahydropyran systems into indole-2-carboxamides, as seen in the subject compound, represents a strategic advancement to improve metabolic stability and solubility.

Research Objectives

This article aims to:

  • Systematically analyze the synthetic pathways for N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide.
  • Evaluate its structural and electronic properties through computational and experimental data.
  • Assess its potential applications in drug discovery, emphasizing kinase inhibition and antimicrobial activity.

Scope and Limitations

This review focuses on chemical synthesis, structure-activity relationships (SAR), and in vitro biological activity. Excluded are pharmacokinetic, toxicological, and clinical trial data to adhere to the specified guidelines.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.168127949 g/mol

Monoisotopic Mass

286.168127949 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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